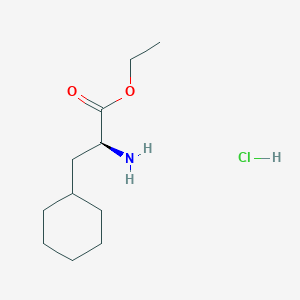

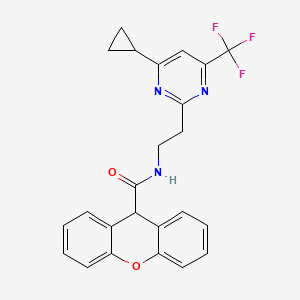

ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structures. For instance, the synthesis of a functionalized cyclohexene skeleton is described, which shares the cyclohexyl motif present in ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . The papers also mention other ethyl ester compounds with amino groups and various substitutions on the aromatic rings, indicating a broad interest in the synthesis and characterization of such compounds .

Synthesis Analysis

The synthesis of related compounds involves strategic methods such as ring-closing metathesis and diastereoselective Grignard reactions, which could potentially be adapted for the synthesis of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . The use of L-serine as a starting material for the synthesis of a cyclohexene derivative suggests that amino acids could serve as precursors for the synthesis of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride as well .

Molecular Structure Analysis

While the exact molecular structure of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is not discussed, the papers provide insights into the structural analysis of similar compounds. For example, the use of X-ray crystallography and NMR studies to determine the absolute configurations and tautomeric forms of the compounds could be relevant for analyzing the molecular structure of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .

Chemical Reactions Analysis

The papers describe various chemical reactions, including the preparation of ethyl esters and their subsequent reactions to form different heterocyclic compounds . These reactions demonstrate the reactivity of the amino and ester groups, which are also present in ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. The deprotection of certain groups to yield free amino compounds is another reaction that could be relevant to the chemical behavior of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride can be inferred from the properties of similar compounds discussed in the papers. For instance, the crystalline structure, lattice constants, and hydrogen bonding patterns of ethyl esters with amino groups are detailed, which could provide a basis for understanding the properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . Spectrometric techniques such as IR, UV, and NMR are used for characterization, which would also be applicable for analyzing the physical and chemical properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .

Applications De Recherche Scientifique

Pharmacological Characterization for Preterm Labor Treatment

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a derivative of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, has been characterized as a potent and selective β3-adrenoceptor agonist. This compound shows potential for therapeutic use in mammals during preterm labor, inhibiting spontaneous contractions in human near-term myometrial strips and oxytocin-induced intracellular Ca2+ mobilization (Croci et al., 2007).

Reaction with Hydroxylamine Hydrochloride

A reaction involving hydroxylamine hydrochloride and ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, related to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, resulted in the formation of specific compounds through a tandem ring opening and oximation process. The structural conformation of these products was studied using NMR and X-ray techniques (Saravanan et al., 2007).

Investigation of Crystal Packing

A study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, structurally similar to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, focused on crystal packing interactions. This study revealed unusual N⋯π and O⋯π interactions rather than direct hydrogen bonding, providing insights into the molecular arrangements in crystalline forms (Zhang et al., 2011).

Synthesis of Schiff and Mannich Bases

Ethyl imidate hydrochlorides, similar in structure to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, were used to synthesize Schiff and Mannich bases of isatin derivatives. These bases have potential applications in various chemical synthesis processes, and their structures were confirmed by IR, NMR data, and elemental analysis (Bekircan & Bektaş, 2008).

Enantioselective Synthesis for Pharmacological Use

A study described the enantioselective synthesis of a compound starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, closely related to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. This process involved the direct preparation of a sulfate, potentially useful in the synthesis of pharmacologically active compounds (Alonso et al., 2005).

Mécanisme D'action

Target of Action

The primary target of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is Glutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .

Mode of Action

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride acts as an analog inhibitor of Glutathione S-transferase P1-1 . It interacts with this enzyme intracellularly and influences the MAPK signaling pathway by activating ERK2 . This interaction and subsequent activation lead to changes in cellular processes, including cell growth and differentiation .

Biochemical Pathways

The compound affects the glutathione metabolism pathway . By inhibiting Glutathione S-transferase P1-1, it can alter the normal function of this pathway, leading to downstream effects on cellular detoxification processes . The exact downstream effects would depend on the specific cellular context and the presence of other interacting molecules.

Pharmacokinetics

Similar compounds are known to be rapidly metabolized in humans to naturally occurring dietary components . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Glutathione S-transferase P1-1 and the subsequent changes in the MAPK signaling pathway . These effects can include changes in cell growth and differentiation, potentially influencing various physiological processes .

Orientations Futures

The future directions for research on “ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride” could include further investigation into its synthesis, structural analysis, and potential applications. This could involve exploring its potential biological activity or its use in the synthesis of other compounds .

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDHNGKVNHBPTE-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1CCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)

![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)

![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)

![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)